(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL
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Overview
Description
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is stable under basic conditions but can be selectively removed under acidic conditions or by using fluoride ions. This selective protection and deprotection mechanism allows for precise control over chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Uniqueness
(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL is unique due to its balance of stability and ease of removal. The TBDMS group provides sufficient protection for hydroxyl groups while being relatively easy to remove under specific conditions, making it a versatile protecting group in organic synthesis .
Properties
Molecular Formula |
C9H23NO2Si |
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Molecular Weight |
205.37 g/mol |
IUPAC Name |
(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3/t8-/m0/s1 |
InChI Key |
LPLDCSWTBSTLOX-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](CO)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)N |
Origin of Product |
United States |
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